molecular formula C11H16ClNO B6188052 rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis CAS No. 2648861-68-9

rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis

Cat. No.: B6188052
CAS No.: 2648861-68-9
M. Wt: 213.7
InChI Key:
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Description

rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis is a chiral compound that exists as a racemic mixture of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis typically involves the reaction of benzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzyl ketones or aldehydes.

    Reduction: Benzyl alcohols or amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis
  • rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis
  • rac-(2R,3R)-2-(propan-2-yl)pyrrolidin-3-ol hydrochloride, cis

Uniqueness

rac-(2R,3R)-2-benzylpyrrolidin-3-ol hydrochloride, cis is unique due to its benzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

2648861-68-9

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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